(E,Z)-7,9-Dodecadienyl acetate

Übersicht

Beschreibung

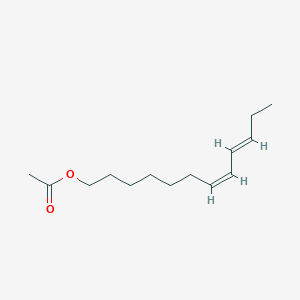

(E,Z)-7,9-Dodecadienyl acetate is a chemical compound with the molecular formula C₁₄H₂₄O₂. It is a doubly unsaturated acetate ester, commonly known for its role as a sex pheromone component in certain insect species, particularly the European grapevine moth, Lobesia botrana . This compound plays a crucial role in the mating behavior of these insects, making it a significant subject of study in the field of chemical ecology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E,Z)-7,9-Dodecadienyl acetate typically involves a multi-step process. One common method includes the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid, followed by chain shortening to (Z)-9-dodecenoic acid.

Industrial Production Methods

Industrial production of this compound can be achieved through a streamlined process that ensures high yield and selectivity. A novel method involves a two-step synthesis with excellent yields and selectivity greater than 70% . This method utilizes specific reaction conditions and catalysts to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E,Z)-7,9-Dodecadienyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include epoxides, saturated derivatives, and various substituted esters, depending on the reaction pathway and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₄O₂

- IUPAC Name : (E,Z)-7,9-dodecadienyl acetate

- CAS Number : 55774-32-8

The compound features a unique structure characterized by double bonds in specific configurations, which are crucial for its biological activity as a sex pheromone.

Chemistry

This compound serves as a model compound for studying:

- Desaturation Reactions : It helps elucidate the mechanisms involved in the formation of double bonds.

- Acetylation Reactions : The compound's reactivity provides insights into esterification processes.

Biology

This compound is integral to understanding insect behavior:

- Pheromone Communication : It is a primary component of the sex pheromone in the European grapevine moth (Lobesia botrana), facilitating mating through chemical signaling. Research has shown that the presence of this compound significantly attracts male moths to females, enhancing reproductive success .

Medicine

Research into pheromone-based pest control methods utilizing this compound has potential implications for:

- Environmental Health : By developing pheromone traps and mating disruption techniques, it offers an environmentally friendly alternative to traditional chemical pesticides, thereby reducing risks to human health and non-target species.

Agriculture

In agricultural practices, this compound is used for:

- Pest Management : It is employed in the formulation of traps designed to attract and capture pest species, specifically targeting the European grapevine moth. This method not only helps manage pest populations but also minimizes pesticide use .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Key Application | Unique Features |

|---|---|---|---|

| This compound | Pheromone Component | Insect Behavior Studies | Effective in attracting male Lobesia botrana |

| (E,E)-7,9-Dodecadienyl Acetate | Pheromone Component | Less effective than (E,Z) variant | Different double bond configuration |

| (Z,Z)-7,9-Dodecadienyl Acetate | Pheromone Component | Limited application | Ineffective for attracting target species |

Case Study 1: Pheromone Trap Efficacy

A study conducted on the efficacy of pheromone traps using this compound demonstrated a significant reduction in Lobesia botrana populations in vineyards. The study reported an average capture rate increase of 75% when traps were baited with this compound compared to control traps without pheromones .

Case Study 2: Behavioral Response Analysis

Research utilizing mass spectrometry and gas chromatography showed that male Lobesia botrana exhibited heightened attraction to this compound at specific concentrations. The findings indicated that optimal attraction occurred at concentrations between 0.01 and 0.05 µg per trap .

Wirkmechanismus

The mechanism of action of (E,Z)-7,9-Dodecadienyl acetate involves its role as a sex pheromone. The compound is detected by specific receptors in the antennae of male moths, triggering a series of behavioral responses that lead to mating. The molecular targets include olfactory receptors that are highly sensitive to the pheromone, and the pathways involved are part of the insect’s olfactory system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E,E)-7,9-Dodecadienyl acetate

- (Z,Z)-7,9-Dodecadienyl acetate

- (E,Z)-7,9-Dodecadien-1-ol

Uniqueness

(E,Z)-7,9-Dodecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a sex pheromone. The precise arrangement of the double bonds and the acetate group makes it highly effective in eliciting a response from the target insect species .

Eigenschaften

CAS-Nummer |

55774-32-8 |

|---|---|

Molekularformel |

C14H24O2 |

Molekulargewicht |

224.34 g/mol |

IUPAC-Name |

[(9E)-dodeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6? |

InChI-Schlüssel |

LLRZUAWETKPZJO-DBYMJTHYSA-N |

SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Isomerische SMILES |

CC/C=C/C=CCCCCCCOC(=O)C |

Kanonische SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Key on ui other cas no. |

54364-62-4 55774-32-8 |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>95% |

Synonyme |

[(7E,9Z)-dodeca-7,9-dienyl]acetate; (Z,E)-7,9-Dodecadienyl acetate; 7,9-DODECADIEN-1-OL,ACETATE, (7Z,9E)-; (7Z,9E)-dodecadienyl acetate; (7Z,9E)-7,9-dodecadienyl acetate; 7,9-dodecadienyl acetate; (7Z,9E)-7,9-Dodecadienylacetat; Z,E-7,9-dodecadienyl a |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.